

Choline Bromide (CAS 1927-06-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Choline Bromide*

Cat. No.: *B1294331*

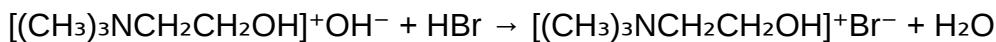
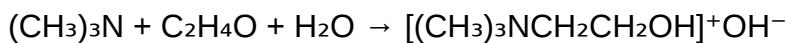
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Choline Bromide** (CAS 1927-06-6), a quaternary ammonium salt with significant applications in biochemical research and as a precursor in various chemical syntheses. This document outlines its chemical and physical properties, synthesis and characterization methods, and key applications, with a focus on its pharmacological activity as a cholinergic agonist. Detailed experimental protocols and signaling pathway diagrams are provided to support its use in research and drug development.

Chemical and Physical Properties

Choline bromide is a hygroscopic, water-soluble salt. Its fundamental properties are summarized in the table below.



Property	Value	Reference
CAS Number	1927-06-6	[1]
Molecular Formula	C ₅ H ₁₄ BrNO	[1]
Molecular Weight	184.07 g/mol	[1]
IUPAC Name	2-hydroxyethyl(trimethyl)azanium bromide	[1]
Appearance	White to off-white crystalline powder or solid	[2]
Solubility	Soluble in water	[3]
Storage Temperature	Room temperature, in a dark, inert atmosphere	[4]

Synthesis and Characterization

Synthesis of Choline Bromide

A common method for the synthesis of choline salts involves the reaction of trimethylamine with an ethylene oxide, followed by neutralization with the corresponding acid.

Reaction Scheme:

Experimental Protocol: Synthesis of Choline Bromide

- Reaction Setup: In a well-ventilated fume hood, an aqueous solution of trimethylamine is cooled to below 30°C in a reaction vessel equipped with a stirrer.
- Addition of Ethylene Oxide: Ethylene oxide is carefully added to the trimethylamine solution in approximately stoichiometric amounts. The reaction is exothermic and the temperature should be maintained below 30°C.

- Reaction Monitoring: The mixture is stirred until the reaction is substantially complete.
- Removal of Unreacted Trimethylamine: Any unreacted trimethylamine is removed by vacuum distillation.
- Neutralization: The resulting aqueous solution of choline base is neutralized by the slow addition of hydrobromic acid (HBr) until a neutral pH is achieved.
- Isolation: The water is removed under reduced pressure to yield the crude **choline bromide** product.
- Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to obtain pure **choline bromide**.

Analytical Characterization

The purity and identity of synthesized **choline bromide** should be confirmed using standard analytical techniques.

Technique	Expected Results
¹ H NMR	Signals corresponding to the trimethylammonium protons, and the two methylene groups of the hydroxyethyl chain. The integration of these signals should be in a 9:2:2 ratio.
¹³ C NMR	Peaks corresponding to the three equivalent methyl carbons of the trimethylammonium group, and the two distinct carbons of the hydroxyethyl chain.
FTIR	Characteristic peaks for O-H stretching (broad), C-H stretching, and C-N stretching.
Mass Spectrometry	Detection of the choline cation at m/z 104.1.

Applications in Research

Biochemical Reagent

Choline bromide is widely used as a biochemical reagent in life sciences research. It serves as a source of the essential nutrient choline in cell culture media and can be used in studies related to lipid metabolism and neurotransmission.

Precursor for Deep Eutectic Solvents (DES)

Choline salts are a common component of deep eutectic solvents, which are emerging as green alternatives to traditional organic solvents.

Experimental Protocol: Preparation of a Choline-Based Deep Eutectic Solvent

This protocol describes the preparation of a DES using a choline salt (chloride is commonly used, but bromide can be substituted) and a hydrogen bond donor (HBD), such as urea.

- Weighing Reagents: Weigh **choline bromide** and the chosen HBD (e.g., urea) in the desired molar ratio (e.g., 1:2).
- Mixing: Combine the solids in a clean, dry beaker.
- Heating and Stirring: Place the beaker on a hot plate with magnetic stirring and heat to approximately 80°C.
- Formation of DES: Continue heating and stirring until a clear, homogeneous liquid is formed.
- Cooling and Storage: Allow the DES to cool to room temperature and store in a sealed, airtight container to prevent moisture absorption.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca²⁺ Signals through Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- To cite this document: BenchChem. [Choline Bromide (CAS 1927-06-6): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294331#choline-bromide-cas-number-1927-06-6\]](https://www.benchchem.com/product/b1294331#choline-bromide-cas-number-1927-06-6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com